6-Bromo-5-chloroquinazoline-2,4-diamine
Description
Significance of Quinazoline (B50416) Derivatives as Bioactive Scaffolds in Chemical Biology
The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the development of bioactive compounds. nih.govmdpi.comrsc.org This structural motif is present in a wide array of natural alkaloids and synthetic molecules that exhibit a broad spectrum of pharmacological activities. nih.govmdpi.com The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological profile. mdpi.com Consequently, quinazoline derivatives have been extensively investigated and have led to the development of approved drugs for various diseases, particularly in the realm of oncology. nih.gov Their demonstrated activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects, underscoring their importance in drug discovery. nih.govmdpi.com
Rationale for Investigating Substituted Quinazoline-2,4-diamines in Target-Oriented Research
Within the broad class of quinazolines, the 2,4-diaminoquinazoline scaffold has garnered significant attention in target-oriented research. This specific substitution pattern has been identified as a key pharmacophore for interacting with various biological targets, most notably protein kinases. acs.org Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminoquinazoline core can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the kinase hinge region, leading to potent and selective inhibition. acs.org
The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the quinazoline ring is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov Specifically, substitutions at the 5, 6, 7, and 8-positions of the quinazoline ring have been shown to be critical for modulating biological activity. The presence of a halogen at the 6-position, for instance, has been correlated with improved anticancer effects. nih.gov Therefore, the investigation of di-halogenated quinazoline-2,4-diamines, such as 6-Bromo-5-chloroquinazoline-2,4-diamine, is driven by the hypothesis that the combined electronic and steric effects of the two halogen atoms can lead to compounds with superior potency, selectivity, and drug-like properties.
Overview of Research Paradigms Applied to this compound and Related Analogs
While specific research focusing solely on this compound is limited in publicly available literature, the research paradigms applied to its closely related analogs provide a clear indication of its potential areas of investigation. The primary research focus for such compounds lies in their evaluation as anticancer agents, particularly as kinase inhibitors.
The general approach involves the synthesis of a series of related analogs to establish a structure-activity relationship (SAR). This involves systematically varying the substituents on the quinazoline core and at the amino groups to optimize biological activity. For instance, studies on 6-bromo-quinazolinone derivatives have explored the impact of different side chains on their cytotoxic activity against various cancer cell lines. nih.gov Similarly, research on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives has focused on achieving selectivity for specific kinases, such as p21-Activated Kinase 4 (PAK4). acs.org
The biological evaluation of these compounds typically involves in vitro screening against a panel of cancer cell lines to determine their cytotoxic effects, often reported as IC50 values. Further mechanistic studies are then conducted to identify the specific molecular targets, such as particular kinases, and to understand how these compounds exert their effects at a cellular level. Molecular docking and other computational modeling techniques are also frequently employed to predict and rationalize the binding interactions of these compounds with their target proteins. nih.gov
Although detailed experimental data for this compound is not extensively documented, its structural features strongly suggest its potential as a valuable scaffold in the ongoing search for novel and effective therapeutic agents. The following table presents data from a study on related 6-bromo-2-thio-3-phenyl-quinazolin-4(3H)-one derivatives, which highlights the potential cytotoxic activity of compounds bearing the 6-bromoquinazoline (B49647) moiety.
| Compound | Linker (R) | MCF-7 IC50 (µM) | SW480 IC50 (µM) |
| 8a | -CH2CH2CH3 | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8c | -CH2-Ph | 20.31 ± 1.14 | 22.84 ± 2.11 |
| 8d | -CH2-(4-CH3-Ph) | 26.35 ± 1.57 | 28.14 ± 1.89 |
| 8e | -CH2-(4-OCH3-Ph) | 30.12 ± 2.18 | 33.45 ± 2.54 |
| 8f | -CH2-(4-F-Ph) | 24.87 ± 1.93 | 26.47 ± 1.48 |
| 8g | -CH2-(4-Cl-Ph) | 22.15 ± 2.01 | 24.78 ± 1.76 |
| 8h | -CH2-(4-Br-Ph) | 21.06 ± 1.29 | 23.51 ± 2.03 |
| Data from a study on 6-bromo-2-thio-3-phenyl-quinazolin-4(3H)-one derivatives, demonstrating the cytotoxic potential of the 6-bromoquinazoline scaffold. nih.gov |
This data illustrates the importance of the substituent attached to the quinazolinone core in modulating cytotoxic activity against the MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloroquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJWKLTTFBJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194694 | |
| Record name | 2,4-Quinazolinediamine, 6-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41934-85-4 | |
| Record name | 2,4-Quinazolinediamine, 6-bromo-5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 6-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 5 Chloroquinazoline 2,4 Diamine
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 6-Bromo-5-chloroquinazoline-2,4-diamine reveals that the most logical disconnection points are the C-N bonds within the pyrimidine (B1678525) ring. This approach simplifies the target molecule into two key synthons: a multisubstituted benzene (B151609) ring and a C2-N2-N4 building block.
The primary disconnection strategy involves a cyclocondensation reaction. This leads back to a highly functionalized precursor, typically a 2-aminobenzonitrile (B23959) derivative, and a simple reagent like guanidine (B92328), which provides the N-C-N fragment to form the 2,4-diaminopyrimidine (B92962) portion of the quinazoline (B50416).
Key Precursor: The most crucial precursor identified through this analysis is 2-amino-5-bromo-4-chlorobenzonitrile . The synthesis of this intermediate is paramount and often represents the most challenging aspect of the entire synthetic sequence. The strategic placement of the amino, cyano, bromo, and chloro groups on the benzene ring is critical for the success of the subsequent cyclization step. Alternative precursors could include corresponding anthranilic acids or amides, which would require different cyclization conditions. The synthesis often starts from a simpler, commercially available substituted aniline (B41778) or benzoic acid, with the bromo and chloro groups introduced through regioselective electrophilic halogenation reactions. nih.govgoogle.com
Classical and Contemporary Synthetic Routes to the Quinazoline Core
The construction of the 6-bromo-5-chloro-substituted quinazoline core can be achieved through various synthetic pathways, combining classical methods with modern catalytic systems.
Cyclization Reactions for Quinazoline Ring Formation
The formation of the quinazoline ring is the cornerstone of the synthesis. For 2,4-diaminoquinazolines, the most direct method is the cyclocondensation of a suitable 2-aminobenzonitrile with guanidine.
One established method involves reacting polyhaloisophthalonitriles (or in this case, a 2-aminobenzonitrile) with guanidine carbonate, often under solvent-free conditions, to produce polyhalo-2,4-diaminoquinazolines in good yields. nih.gov A more contemporary approach utilizes copper-catalyzed reactions between substituted 2-bromobenzonitriles and guanidine. organic-chemistry.org While the target's precursor is a 2-aminobenzonitrile, related copper-catalyzed intramolecular cyclization methods highlight the modern toolkit available for such transformations.
A plausible reaction for the target compound is outlined below:
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| 2-amino-5-bromo-4-chlorobenzonitrile, Guanidine | Heat, often in a high-boiling solvent like DMF or n-butanol | This compound | 74-95% (Typical for analogous systems) | nih.gov |
| 2-bromo-4-chloro-5-nitrobenzonitrile, Guanidine | 1. Guanidine reaction 2. Reduction of the nitro group | 6-Bromo-5-chloro-7-nitroquinazoline-2,4-diamine | N/A |
Table 1: Representative Cyclization Reactions for 2,4-Diaminoquinazoline Formation.
Halogenation Strategies at C-5 and C-6 Positions
The introduction of the chloro and bromo substituents at the C-5 and C-6 positions, respectively, can be accomplished via two main strategies:
Synthesis from Pre-halogenated Precursors: This is the most common and regioselective approach. The synthesis begins with an aniline or anthranilic acid derivative that already contains the desired halogen substituents. For instance, starting with 5-bromoanthranilic acid and subsequently introducing the chloro group before cyclization ensures the correct isomer is formed. nih.gov A patent for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, describes a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate, showcasing the utility of starting with heavily halogenated benzene rings. google.com
Direct Halogenation of the Quinazoline Ring: While potentially less regioselective, direct halogenation of a pre-formed quinazoline or quinolinone core is also possible. Metal-free methods using N-halosuccinimides (NCS for chlorination, NBS for bromination) have been developed for the C-5 selective halogenation of quinolines. rsc.org Copper-catalyzed methods using inexpensive sodium halides also provide a route to halogenated quinolines at the C-5 and C-7 positions. rsc.org However, achieving the specific 5-chloro-6-bromo pattern on a pre-existing 2,4-diaminoquinazoline via direct halogenation would likely be challenging due to the directing effects of the amino groups and potential for multiple halogenations.
| Substrate | Reagent(s) | Position(s) Halogenated | Reference |
| Quinoline | N-Chlorosuccinimide (NCS) in water | C-5 | rsc.org |
| Quinoline | N-Bromosuccinimide (NBS) in water | C-5 | rsc.org |
| 8-Methylquinoline | Cu(OAc)₂, NaCl, K₂S₂O₈ | C-5, C-7 | rsc.org |
| Anthranilic acid | N-Bromosuccinimide (NBS) in acetonitrile | C-5 | nih.gov |
Table 2: Examples of Halogenation Reactions on Quinoline and Precursor Scaffolds.
Amination Reactions at C-2 and C-4 Positions
The installation of the amino groups at the C-2 and C-4 positions is integral to the synthesis of the target compound.
Direct Amination via Guanidine Cyclization: As detailed in section 2.2.1, the most efficient method is the reaction of a 2-aminobenzonitrile precursor with guanidine. This one-pot reaction forms the pyrimidine ring and installs both amino groups simultaneously. nih.govorganic-chemistry.org
Stepwise Amination from Dihaloquinazolines: A more classical, multi-step approach involves the initial synthesis of a 2,4-dichloroquinazoline (B46505) intermediate. This intermediate is typically prepared from the corresponding quinazolinedione by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorine atoms at the C-2 and C-4 positions are susceptible to nucleophilic substitution by ammonia (B1221849) or amines. The C-4 chlorine is generally more reactive than the C-2 chlorine, allowing for sequential and selective amination if desired. To obtain the 2,4-diamine, the reaction would be carried out with excess ammonia, often at elevated temperatures and pressures.
Derivatization Strategies for Structural Modification of this compound
Once synthesized, the this compound core can be further modified to explore structure-activity relationships, particularly by functionalizing the exocyclic amino groups.
Amine Functionalization at N-2 and N-4 Positions
The amino groups at the N-2 and N-4 positions serve as handles for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. Studies on analogous 2,4-diaminoquinazoline series have shown that systematic modification of these positions is a key strategy in medicinal chemistry programs. nih.gov
The N-4 position is often more nucleophilic and sterically accessible than the N-2 position, which can sometimes allow for selective functionalization. For example, reacting a 2,4-diaminoquinazoline with a single equivalent of an acyl chloride or aldehyde under controlled conditions may favor modification at the N-4 position.
A common synthetic strategy for creating diverse libraries involves reacting a 2-chloro-4-aminoquinazoline intermediate with a second, different amine to yield N²,N⁴-disubstituted quinazoline-2,4-diamines. digitellinc.com This highlights the differential reactivity of the chloro groups in a 2,4-dichloroquinazoline precursor, which can be exploited to introduce different substituents at the 2- and 4-positions.
| Starting Material | Reagent(s) | Product Type | Reference |
| N-substituted 2-chloroquinazoline-4-amine | Primary amine | N²,N⁴-disubstituted quinazoline-2,4-diamine | digitellinc.com |
| 2,4-diaminoquinazoline analog | N-(4-fluorobenzyl) | N-4 substituted quinazoline | nih.gov |
| 2-(piperidin-1-yl)quinazolin-4-amine | Benzylic amine | N-4 substituted quinazoline | nih.gov |
| 2-nitrobenzoyl chloride, anthranilamide | 1. Amidation 2. Cyclization 3. POCl₃ 4. Amine coupling | 2,4-disubstituted quinazoline | nih.gov |
Table 3: Representative Reactions for N-2 and N-4 Amine Functionalization.
Substitutions and Transformations at the Bromo (C-6) and Chloro (C-5) Positions
The chemical reactivity of this compound is dominated by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the C-6 position is inherently more reactive than the carbon-chlorine (C-Cl) bond at the C-5 position. This reactivity hierarchy (C-I > C-Br > C-Cl) is a well-established principle in organometallic chemistry and allows for highly regioselective transformations, where the C-6 position can be modified while the C-5 chloro group remains intact. researchgate.netlibretexts.org
Subsequent functionalization at the less reactive C-5 position can be achieved under different, often more forcing, reaction conditions or by using specialized catalyst systems designed for activating C-Cl bonds. This stepwise approach provides a powerful tool for creating precisely substituted quinazoline derivatives.
The primary methods for modifying the C-6 and C-5 positions are transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern drug discovery. nih.govnih.gov
Key transformations include:
Suzuki-Miyaura Coupling: This reaction is used to form new C-C bonds by coupling the aryl halide with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester. For this compound, a Suzuki-Miyaura reaction can be selectively performed at the C-6 position using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as Na₂CO₃ or K₃PO₄. uzh.chmdpi.com This allows for the introduction of a wide array of aryl and heteroaryl groups.
Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig amination is employed, coupling the aryl halide with a primary or secondary amine. Studies on analogous scaffolds like 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination at the bromide position is highly effective in the presence of a chloride. nih.gov This transformation typically utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a strong base like NaOtBu or Cs₂CO₃. organic-chemistry.orgsynthesisspotlight.com
Sonogashira Coupling: This reaction introduces alkyne moieties by coupling the aryl halide with a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The higher reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the C-6 position of the quinazoline scaffold. libretexts.orgresearchgate.net
The following table summarizes the primary regioselective transformations possible at the C-6 position of the scaffold.
| Transformation | Reagent Type | Typical Catalyst/Ligand System | Bond Formed | Resulting Moiety at C-6 |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | C-C | Aryl / Heteroaryl |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / Xantphos | C-N | Substituted Amine |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C-C | Alkynyl |
This table is illustrative of common conditions and may vary based on specific substrates.
Introduction of Diverse Chemical Moieties for Library Generation
The differential reactivity of the halogen substituents on the this compound scaffold is a key strategic element for the generation of large, diverse chemical libraries for high-throughput screening. The process involves a sequential, two-step diversification strategy that maximizes chemical space from a single starting material. researchgate.net
Step 1: Primary Diversification at the C-6 Position The initial step leverages the higher reactivity of the C-6 bromo position. A library of diverse building blocks (e.g., a collection of boronic acids, amines, or terminal alkynes) is reacted with the scaffold in parallel synthesis format. This creates a large set of intermediate compounds, each bearing a unique substituent at the C-6 position while retaining the chloro atom at C-5.
Step 2: Secondary Diversification at the C-5 Position Each of the intermediates from the first step can then be subjected to a second round of diversification. Using more forcing conditions or specialized catalysts, the C-5 chloro group is targeted for a subsequent cross-coupling reaction. By reacting the pool of C-6 substituted intermediates with a second library of building blocks, a final matrix of compounds is generated.
For example, starting with one scaffold, reacting it with 100 different boronic acids in Step 1 yields 100 unique intermediates. Reacting this pool of intermediates with 100 different amines in Step 2 would theoretically generate 10,000 (100 x 100) distinct final products, each with unique substitutions at both the C-5 and C-6 positions. This combinatorial approach allows for the rapid exploration of structure-activity relationships (SAR).
The following table illustrates this two-dimensional strategy for library generation.
| Scaffold | Step 1: C-6 Functionalization (e.g., Suzuki Coupling) | Intermediate Pool | Step 2: C-5 Functionalization (e.g., Buchwald-Hartwig Amination) | Final Compound Library |
| This compound | Array of Boronic Acids (Ar¹-B(OH)₂, Ar²-B(OH)₂, Ar³-B(OH)₂...) | 6-(Ar¹)-5-chloro-quinazoline-2,4-diamine6-(Ar²)-5-chloro-quinazoline-2,4-diamine... | Array of Amines (R¹R²NH, R³R⁴NH, R⁵R⁶NH...) | 6-(Ar¹)-5-(NR¹R²)-quinazoline-2,4-diamine6-(Ar¹)-5-(NR³R⁴)-quinazoline-2,4-diamine6-(Ar²)-5-(NR¹R²)-quinazoline-2,4-diamine... |
This systematic and efficient approach to synthesis makes this compound an exceptionally valuable building block for discovering novel bioactive compounds. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 6 Bromo 5 Chloroquinazoline 2,4 Diamine Analogs
Systemic Analysis of Substituent Effects on Molecular Interactions
The nature and position of substituents on the quinazoline (B50416) scaffold are paramount in defining the compound's interaction with biological targets. Halogenation and the presence of amino groups at key positions are particularly influential.
The specific di-halogenation pattern of a bromine atom at the C-6 position and a chlorine atom at the C-5 position of the quinazoline ring plays a significant role in molecular recognition. Halogens are known to modulate the electronic and steric properties of a molecule, which in turn affects its binding affinity and selectivity for a target protein.
The presence of halogens such as bromine and chlorine on the quinazoline ring has been shown to increase antitumor activity. nih.gov These electronegative atoms can alter the electron distribution of the quinazoline core, influencing its ability to participate in crucial interactions like hydrogen bonding and pi-stacking within a protein's active site. For instance, the electron-withdrawing nature of bromine and chlorine at the C-6 and C-5 positions can enhance the hydrogen-bonding acidity of the nearby amino groups, leading to stronger interactions with amino acid residues in a kinase hinge region or other binding pockets.
Furthermore, the size of the halogen atoms (bromine being larger than chlorine) introduces specific steric constraints. This bulk can be advantageous, promoting a favorable binding conformation and providing additional van der Waals interactions, or disadvantageous, causing steric clashes that prevent optimal binding. The 5,6-disubstitution pattern directs these effects towards a specific region of the binding site, and its efficacy is highly target-dependent. Studies comparing different halogenation patterns have shown that both the type and position of the halogen are critical; for example, replacing a di-chloro substitution with a mono-bromo substitution has been found to be beneficial for cytotoxic activity in certain contexts, highlighting the nuanced role of the halogen's electronic and steric profile. nih.gov
The 2,4-diamino substitution pattern is a well-established pharmacophore for various biological targets, particularly protein kinases. The amino groups at the C-2 and C-4 positions are critical for forming key hydrogen bond interactions that anchor the quinazoline scaffold within the ATP-binding site of many kinases.
Typically, one of the nitrogen atoms in the quinazoline ring (N1 or N3) acts as a hydrogen bond acceptor, while the exocyclic amino group at C-4 acts as a hydrogen bond donor, forming a bidentate hydrogen bond pattern with the "hinge" region of the kinase. The C-2 amino group can further enhance binding affinity by forming additional hydrogen bonds or by serving as an attachment point for further peripheral modifications that can explore deeper regions of the binding pocket. The fundamental importance of this scaffold is highlighted by its presence in numerous potent kinase inhibitors. isef.net The development of 2,4-diaminoquinazoline derivatives as tubulin polymerization inhibitors further underscores the versatility of this core structure.
The table below illustrates the importance of the 2,4-diamino scaffold in kinase inhibition, showing representative compounds and their activity.
| Compound ID | Core Structure | Target | Activity (IC₅₀) |
| A | 2,4-Diaminoquinazoline | PAK4 | 0.033 µM |
| B | 4-Aminoquinazoline | EGFR | 0.05 µM |
| C | 2-Aminoquinazoline | CDK2 | 1.2 µM |
Note: Data is illustrative and compiled from various studies on quinazoline-based inhibitors to show general trends.
Positional Isomerism and Stereochemical Effects on Target Engagement
The precise placement of substituents on the quinazoline ring is a critical determinant of biological activity. Shifting a substituent, even by one position, can dramatically alter the molecule's shape, electronic properties, and ability to fit within the confines of a target's binding site. For instance, structure-activity relationship studies on epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have demonstrated that substitutions at the C-6 and C-7 positions are often crucial for high potency. ekb.eg Therefore, a 5-chloro-6-bromo substituted analog would be expected to have a significantly different biological profile compared to a 6-chloro-7-bromo or a 5-bromo-6-chloro isomer, as these changes would reorient the key halogen interactions within the receptor.
Stereochemistry can also play a pivotal role, particularly when bulky peripheral groups are introduced. If a modification leads to restricted rotation around a single bond (atropisomerism), it can result in stereoisomers that have different three-dimensional shapes and, consequently, different biological activities. This has been observed in quinazolinone analogs where C-N axial chirality is established. nih.gov While 6-bromo-5-chloroquinazoline-2,4-diamine itself is achiral, the introduction of certain substituents at the C-2 or C-4 amino groups could create stereocenters or chiral axes, necessitating the evaluation of individual stereoisomers to identify the most active configuration.
Exploration of Peripheral Modifications for Activity Optimization
To enhance the potency and selectivity of the core this compound structure, extensive research is often focused on modifying the peripheral amino groups at the C-2 and C-4 positions. These positions provide vectors for exploring additional binding interactions with the target protein beyond the primary hinge-binding interactions.
Modifications typically involve the addition of various aryl, heteroaryl, or alkyl groups. The goal is to engage with specific amino acid residues in the solvent-exposed region or in nearby hydrophobic pockets of the binding site. For example, attaching a substituted phenyl ring to the C-4 amino group can lead to a significant increase in potency, as seen in numerous kinase inhibitors where this moiety extends into a hydrophobic region. The choice of substituents on this peripheral ring is also critical; small electron-withdrawing or electron-donating groups can fine-tune the electronic properties and binding interactions.
The following table summarizes the effect of different peripheral modifications on a hypothetical 6,7-dihalo-2,4-diaminoquinazoline core, illustrating the principles of activity optimization.
| Compound ID | C4-Substitution | C2-Substitution | Target Kinase | Relative Potency |
| D-1 | -NH₂ | -NH₂ | EGFR | 1x |
| D-2 | -NH-(3-chlorobenzyl) | -NH₂ | EGFR | 50x |
| D-3 | -NH-(3-ethynylphenyl) | -NH₂ | EGFR | 150x |
| D-4 | -NH-(3-ethynylphenyl) | -NH-methyl | EGFR | 120x |
Note: This data is representative and intended to illustrate SAR principles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline analogs, QSAR studies are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Topological Descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms.
Hydrophobic Descriptors: (e.g., LogP) which describe the molecule's lipophilicity.
Statistical methods like Multiple Linear Regression (MLR) are then used to generate an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀). nih.govatlantis-press.comresearchgate.net More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. mdpi.com These methods generate 3D contour maps that visualize regions around the molecule where modifications are predicted to increase or decrease activity, providing intuitive guidance for designing more potent analogs. For 6-arylquinazolin-4-amines, 3D-QSAR models have been successfully developed to predict inhibitory activity against kinases, demonstrating the reliability of these approaches. nih.gov
Molecular Mechanisms of Action Studies of 6 Bromo 5 Chloroquinazoline 2,4 Diamine
Identification and Validation of Molecular Targets
The identification of specific molecular targets is crucial to understanding the pharmacological profile of a compound. For 6-Bromo-5-chloroquinazoline-2,4-diamine, this process involves a combination of enzyme inhibition assays, receptor binding studies, and computational analysis, primarily drawing parallels from structurally similar molecules.
The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with various enzymes, particularly kinases and dihydrofolate reductase (DHFR).
Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminoquinazoline structure is a classic feature of DHFR inhibitors. mdpi.com DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of this enzyme disrupts DNA synthesis, leading to cell growth arrest.
Studies on close analogues of this compound have demonstrated potent DHFR inhibitory activity. For instance, a series of 2,4-diamino-5-chloroquinazoline analogues were synthesized and evaluated as inhibitors of DHFR from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii. nih.gov The results indicated that compounds with an ArNHCH2 side chain at position 6 were particularly effective. nih.gov One of the most potent compounds in this series, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline, exhibited an IC50 value of 0.0064 µM against T. gondii DHFR. nih.gov While this specific compound differs from this compound, the shared 2,4-diamino-5-chloroquinazoline core strongly suggests that the latter would also possess DHFR inhibitory properties.
Table 1: DHFR Inhibition by 2,4-Diamino-5-chloroquinazoline Analogues
| Compound Name | Source of DHFR | IC50 (µM) |
|---|---|---|
| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Pneumocystis carinii | 0.012 |
| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Toxoplasma gondii | 0.0064 |
| Trimetrexate (Reference) | Pneumocystis carinii | ~0.015 |
| Piritrexim (Reference) | Toxoplasma gondii | ~0.008 |
Data sourced from a study on 2,4-diamino-5-chloroquinazoline analogues. nih.gov
Kinase Inhibition: The quinazoline ring is a privileged scaffold in kinase inhibitor design, with several FDA-approved drugs like Gefitinib and Erlotinib targeting Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Research on related quinazoline structures supports the potential for this compound to act as a kinase inhibitor.
A study on 6-arylquinazolin-4-amines revealed potent inhibitory activity against cdc2-like kinases (Clk), specifically Clk1 and Clk4, as well as Dyrk1A. nih.gov The most potent analogue in that study showed an IC50 of 27 nM against Dyrk1A. nih.gov Furthermore, molecular docking studies suggested an ATP-competitive mechanism of inhibition by binding to the kinase hinge region. nih.gov
Additionally, research into 6-bromo-quinazoline derivatives has demonstrated cytotoxic activity linked to the inhibition of both wild-type and mutated EGFR. nih.gov Although the core structure in that study was a quinazolin-4-one, it highlights the potential role of the 6-bromo substitution in modulating kinase activity. nih.gov
Direct receptor binding and modulation assay data for this compound are not extensively reported in publicly available literature. However, based on the enzyme inhibition profiles of its analogues, it is hypothesized that the compound binds to the active site of enzymes like DHFR or the ATP-binding pocket of protein kinases. nih.govnih.gov For example, studies on related 2,4-diamino-5-chloroquinazoline antifolates showed that their binding to human DHFR was near-stoichiometric, indicating a very strong and direct interaction with the enzyme's active site. nih.gov
Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to understand the binding modes of related quinazoline derivatives. These studies provide a model for how this compound might interact with its protein targets.
For 6-bromo quinazoline derivatives targeting EGFR, docking studies have identified key interactions within the kinase domain's active site. nih.govresearchgate.net These interactions often include:
Hydrogen Bonds: Formation of hydrogen bonds with critical residues in the hinge region, such as Met790. nih.gov
Hydrophobic Interactions: Engagement with hydrophobic residues that line the ATP-binding pocket. researchgate.net
Pi-Interactions: Pi-stacking or pi-alkyl interactions with aromatic or aliphatic residues. researchgate.net
MD simulations performed on a 6-bromo-quinazoline derivative complexed with EGFR demonstrated the stability of the ligand within the active site over the simulation period, reinforcing the docking predictions. nih.govresearchgate.net Similarly, docking of a potent 6-arylquinazolin-4-amine into a Clk kinase model supported binding at the hinge region, consistent with an ATP-competitive inhibition mechanism. nih.gov These findings suggest that this compound likely adopts a similar binding mode within the active sites of its target enzymes, stabilized by a network of hydrogen bonds and hydrophobic interactions.
Cellular Pathway Elucidation
Understanding which cellular pathways are affected by this compound is the next step after identifying its molecular targets. This involves investigating its impact on intracellular signaling and its downstream effects on gene and protein expression.
Based on its potential molecular targets, this compound could modulate several critical signaling cascades.
Folate Metabolism Pathway: As a likely DHFR inhibitor, the compound's primary effect would be the disruption of the folate pathway. This leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, thereby inhibiting DNA replication and cell division. mdpi.com
Kinase-Mediated Signaling: If the compound inhibits protein kinases such as EGFR or Clk, it would affect their respective downstream pathways.
EGFR Pathway: Inhibition would block signaling through cascades like the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to cell proliferation, survival, and growth. nih.gov
Clk Pathway: Inhibition of Clk kinases would interfere with the regulation of pre-mRNA splicing. This could lead to alterations in the production of mature mRNA isoforms, affecting the translation of numerous proteins and potentially triggering apoptosis or other cellular stress responses. nih.gov
Specific gene expression and proteomic analyses for cells treated with this compound are not yet detailed in the scientific literature. However, based on its predicted mechanisms, several changes could be anticipated:
Effects of DHFR Inhibition: Treatment would likely lead to the upregulation of genes involved in the cellular stress response and apoptosis due to the arrest of the cell cycle. Proteomic analysis might reveal changes in the levels of proteins related to DNA synthesis and repair.
Effects of Kinase Inhibition: Inhibition of growth factor receptor pathways like EGFR would be expected to alter the expression of genes regulated by transcription factors downstream of the MAPK and Akt pathways, such as genes controlling cell cycle progression (e.g., cyclins) and apoptosis (e.g., Bcl-2 family members). Proteomic studies would likely show changes in the phosphorylation status of numerous signaling proteins.
Further research employing techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics is required to fully elucidate the global cellular changes induced by this compound.
Mechanistic Basis of Antiproliferative and Antimicrobial Activities
The precise molecular mechanisms underlying the biological activities of this compound have not been extensively elucidated in dedicated studies. However, by examining the well-documented activities of structurally related quinazoline derivatives, it is possible to infer the probable pathways through which this compound exerts its antiproliferative and antimicrobial effects. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
Antiproliferative Mechanisms: Targeting Protein Kinases
A substantial body of research points towards the role of quinazoline derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. mdpi.commdpi.com The 4-anilinoquinazoline (B1210976) scaffold, in particular, is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases. mdpi.commdpi.comtandfonline.com
Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR). mdpi.comtandfonline.comacs.org Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival. nih.gov Quinazoline-based TKIs competitively bind to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK and Akt pathways, which are critical for tumor growth and survival. tandfonline.com
Structure-activity relationship (SAR) studies have revealed that substitutions on the quinazoline ring significantly influence the inhibitory potency and selectivity. The presence of halogen atoms, such as bromo and chloro groups, at positions 6 and 5 can be advantageous for antiproliferative activity. mdpi.com Furthermore, the 2,4-diamino substitution pattern has been explored for its potential to interact with key residues in the kinase active site. semanticscholar.org For instance, studies on 2,4-diaminoquinazoline derivatives have demonstrated their potential as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. umich.edu Other related quinazoline compounds have been shown to induce apoptosis by modulating the levels of pro-apoptotic (Bax, caspases) and anti-apoptotic (Bcl-2) proteins. nih.gov
Given the structural features of this compound, it is highly probable that its antiproliferative effects are mediated through the inhibition of one or more protein kinases, with EGFR being a likely candidate. The diamino groups at positions 2 and 4, along with the halogen substitutions at positions 5 and 6, likely contribute to its binding affinity within the ATP-binding pocket of these enzymes.
Interactive Data Table: Antiproliferative Activity of Related Quinazoline Derivatives
| Compound Class | Example Compound(s) | Proposed Mechanism of Action | Target Cell Lines | Reference(s) |
| 4-Anilinoquinazolines | Gefitinib, Erlotinib | EGFR Tyrosine Kinase Inhibition | NSCLC, Breast, Colon | mdpi.comtandfonline.comacs.org |
| 6-Substituted Quinazolines | 6-Benzamide derivatives | Reversible EGFR Inhibition | Various cancer cell lines | nih.gov |
| 2,4-Diaminoquinazolines | N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine | Potential pro-drug, target Rv3161c | Mycobacterium tuberculosis | nih.gov |
| 2,4-Diaminoquinazolines | Various derivatives | Tubulin Polymerization Inhibition | PC-3, HCT-15, MCF-7, etc. | umich.edu |
| Quinazoline Sulfonamides | Compounds 4d and 4f | Apoptosis induction, Bcl-2 inhibition | MCF-7, A549, LoVo, HepG2 | nih.gov |
Antimicrobial Mechanisms: A Multifaceted Approach
The quinazoline scaffold has also been associated with a broad spectrum of antimicrobial activities against bacteria and fungi. nih.govbiomedpharmajournal.orgnih.gov The mechanisms underlying these activities are diverse and can involve the inhibition of essential cellular processes.
For 2,4-diaminoquinazoline derivatives, in particular, several studies have highlighted their potential as antibacterial agents. nih.govacs.org One comprehensive study on a series of 2,4-diaminoquinazolines as anti-tubercular agents suggested that these compounds may function as pro-drugs. nih.gov In that study, resistance to a representative compound was associated with mutations in the gene Rv3161c, which is predicted to encode a dioxygenase. This suggests that the compound may be activated by this enzyme within Mycobacterium tuberculosis to exert its bactericidal effect. nih.gov
Furthermore, research on other substituted quinazolines has indicated that their antimicrobial effects can arise from interactions with bacterial cell walls or DNA. nih.gov A study on 2,4-diamino-5-chloro-6-substituted quinazolines reported moderate activity against Diplococcus pneumoniae. nih.gov The presence of halogen atoms on the quinazoline ring has been noted to enhance antimicrobial properties in some series of compounds. nih.gov
Considering these findings, the antimicrobial activity of this compound could be attributed to one or more of the following mechanisms:
Pro-drug activation: Similar to other 2,4-diaminoquinazolines, it might be converted to an active form by microbial enzymes.
Inhibition of essential enzymes: It could target key enzymes involved in bacterial or fungal metabolism, growth, or cell wall synthesis.
DNA interaction: The planar quinazoline ring system may allow for intercalation with microbial DNA, disrupting replication and transcription.
Further targeted studies are necessary to definitively establish the molecular targets and pathways modulated by this compound to fully understand its antiproliferative and antimicrobial activities.
Interactive Data Table: Antimicrobial Activity of Related Quinazoline Derivatives
| Compound Class | Example Compound(s) | Proposed Mechanism of Action | Target Organism(s) | Reference(s) |
| 1,2,4-Triazolo[4,3-c]quinazolines | 5-morpholin-4-yl-3-(5-nitrothien-2-yl) mdpi.comnih.govnih.govtriazolo[4,3-c]quinazoline | Not specified | B. subtilis, S. aureus, C. tropicalis | nih.gov |
| N2,N4-Disubstituted Quinazoline-2,4-diamines | Various derivatives | Not specified | Multidrug-resistant Staphylococcus aureus | acs.org |
| 2,4-Diaminoquinazolines | N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine | Pro-drug activated by dioxygenase (Rv3161c) | Mycobacterium tuberculosis | nih.gov |
| 2,4-Diamino-5-chloro-6-substituted quinazolines | Various derivatives | Not specified | Diplococcus pneumoniae | nih.gov |
| 6-Iodo-quinazolinone derivatives | N3-sulfonamide substituted derivatives | Not specified | Gram-positive bacteria | nih.gov |
Computational Chemistry and Molecular Modeling Approaches for 6 Bromo 5 Chloroquinazoline 2,4 Diamine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-bromo-5-chloroquinazoline-2,4-diamine, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction with potential biological targets, such as the ATP-binding site of protein kinases.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, typically reported in kcal/mol.
While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous 6-bromo-quinazoline derivatives provides valuable insights. For instance, molecular docking studies of 6-bromo-quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have been performed. nih.govresearchgate.net In one such study, derivatives were docked into the EGFR active site, revealing key hydrogen bond interactions and providing binding energy calculations. nih.govresearchgate.net For example, a related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (compound 8a in the study) exhibited a calculated binding energy of -6.7 kcal/mol against EGFR. nih.govresearchgate.net These studies suggest that the quinazoline (B50416) scaffold can form crucial interactions with key residues in the kinase hinge region. nih.gov
Table 1: Illustrative Molecular Docking Data for 6-Bromo-Quinazoline Analogs against EGFR
| Compound Reference | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
| Compound 8a | EGFR | -6.7 | Met793, Lys745 |
| Compound 8c | EGFR | -5.3 | Met793, Cys797 |
Note: The data presented is for analogous 6-bromo-quinazoline derivatives and not for this compound. This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies. Data sourced from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein in the presence of solvent.
For the this compound-target complex, an MD simulation would involve placing the docked complex in a simulated box of water molecules and ions, and then solving Newton's equations of motion for every atom in the system. This allows for the analysis of the stability of the binding pose, conformational changes in the protein and ligand, and the role of water molecules in the binding interface.
Studies on related quinazolinone derivatives have utilized MD simulations to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to evaluate the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov
Homology Modeling and Virtual Screening for Novel Target Identification
In cases where the experimental three-dimensional structure of a potential target protein for this compound is unavailable, homology modeling can be used to construct a reliable 3D model. This technique relies on the known experimental structure of a homologous protein (a template) to predict the structure of the target protein. The quality of the resulting model is dependent on the sequence identity between the target and the template. ucsf.edu
Once a homology model of a potential kinase or other target is built, it can be used for virtual screening. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, if its primary target is unknown, virtual screening of this compound against a panel of kinase homology models could help identify potential new targets. nih.gov The process typically involves high-throughput docking of the compound into the binding sites of the modeled proteins. researchgate.net
In silico Prediction of Molecular Disposition Parameters (excluding toxicity and excretion profiles)
The potential of a compound to become a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for this compound, providing an early assessment of its drug-likeness.
Various computational models, often based on quantitative structure-property relationships (QSPR), can predict parameters such as:
Absorption: Intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential. frontiersin.org
Distribution: Blood-brain barrier penetration and plasma protein binding. mdpi.com
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov
Table 2: Illustrative In Silico ADME Parameters for a Hypothetical Quinazoline Derivative
| Parameter | Predicted Value/Classification |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| P-glycoprotein Substrate | Yes |
| CYP1A2 inhibitor | Yes |
| Lipophilicity (LogP) | 3.5 |
Note: This table presents hypothetical data for a quinazoline derivative to illustrate the types of parameters predicted by in silico ADME tools. These are not actual data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule to determine its electronic properties.
Key parameters that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.govresearchgate.net The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govnih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help predict sites of interaction with biological targets.
For instance, DFT calculations on related 6-bromo-quinazoline derivatives have been used to determine their HOMO-LUMO energy gaps, indicating their relative kinetic stability. nih.gov A larger energy gap generally corresponds to higher stability and lower reactivity. nih.gov
Table 3: Illustrative Quantum Chemical Properties for 6-Bromo-Quinazoline Analogs
| Compound Reference | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Compound 8a | -6.12 | -1.41 | 4.71 |
| Compound 8c | -6.25 | -1.68 | 4.57 |
Note: The data presented is for analogous 6-bromo-quinazoline derivatives and not for this compound. This table is for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations. Data sourced from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.gov
Pre Clinical Biological Evaluation Paradigms for 6 Bromo 5 Chloroquinazoline 2,4 Diamine and Derivatives
In vitro Biological Activity Assessment
The initial phase of evaluating 6-bromo-5-chloroquinazoline-2,4-diamine involves a suite of in vitro assays designed to characterize its biological activity at the cellular and molecular levels. These assays are crucial for determining the compound's potential efficacy and mechanism of action.
A primary step in the evaluation of a potential anticancer agent is to assess its ability to inhibit the growth of cancer cells. This is typically achieved through cell-based antiproliferative assays. For this compound, this would involve exposing a panel of diverse human cancer cell lines to the compound and measuring its effect on their proliferation. The MTT (3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide) assay is a standard colorimetric method used for this purpose. researchgate.net This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
The selection of cell lines is critical and should represent a variety of cancer types, such as breast (e.g., MCF-7), colon (e.g., SW480), and lung (e.g., A549). researchgate.netnih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The antiproliferative activity of quinazoline (B50416) derivatives has been extensively studied, with some compounds showing potent activity in the low micromolar range. nih.gov For instance, certain 2,4-diaminoquinazoline derivatives have demonstrated significant inhibitory effects against various cancer cell lines. mdpi.com
Beyond oncology, the quinazoline scaffold has shown potential in other therapeutic areas, including as an antimicrobial agent. mdpi.com Therefore, the antiproliferative activity of this compound could also be assessed against various microbial strains. For example, some quinazoline derivatives have been investigated for their activity against Chlamydia trachomatis. acs.org
Table 1: Illustrative Antiproliferative Activity of this compound against a Panel of Human Cancer Cell Lines This table presents hypothetical data based on the reported activities of similar quinazoline derivatives.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.85 |
| SW480 | Colorectal Carcinoma | 17.85 |
| A549 | Non-small Cell Lung Cancer | 14.79 |
| HCT-116 | Colon Cancer | 9.1 |
| HePG-2 | Hepatocellular Carcinoma | 10.9 |
Many quinazoline-based drugs exert their therapeutic effects by modulating the activity of specific enzymes. mdpi.com A significant number of these compounds are known to be protein kinase inhibitors. nih.gov Given that the overexpression and mutation of kinases like the epidermal growth factor receptor (EGFR) are implicated in various cancers, it is a primary target for many quinazoline inhibitors. researchgate.netnih.gov
Enzyme activity modulation assays are therefore essential to determine if this compound can inhibit or activate specific enzymes. These assays typically involve incubating the purified enzyme with its substrate and the test compound. The effect of the compound on the rate of the enzymatic reaction is then measured. For kinase inhibition assays, this often involves quantifying the phosphorylation of a substrate. The results are usually reported as the IC50 value, representing the concentration of the compound required to inhibit the enzyme's activity by 50%.
Other kinases that could be relevant targets for this compound, based on studies of similar compounds, include cyclin-dependent kinases (CDKs) and p21-activated kinase 4 (PAK4). mdpi.comnih.gov For example, some 2,4-diaminopyrimidine (B92962) derivatives, which share a similar structural motif, have been shown to be potent inhibitors of CDK6 and CDK9. nih.gov
While enzyme assays can demonstrate that a compound can interact with a purified protein, it is crucial to confirm that this interaction also occurs within the complex environment of a living cell. Cellular target engagement assays are designed to provide this evidence. researchgate.net These studies help to confirm the mechanism of action and can provide insights into the compound's potency and selectivity in a more physiologically relevant setting.
One widely used method is the Cellular Thermal Shift Assay (CETSA). researchgate.net This technique is based on the principle that the binding of a ligand to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of the target protein that remains soluble (not denatured) at each temperature is then quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement. researchgate.net
Another powerful technique is thermal proteome profiling, which can identify the cellular targets of a compound on a proteome-wide scale. acs.org This method combines a thermal shift assay with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in the presence of the compound. This can not only confirm the intended target but also identify potential off-target interactions. acs.org
High-throughput screening (HTS) is a key strategy in modern drug discovery for rapidly assessing large numbers of compounds for a specific biological activity. While this compound is a specific compound, HTS methodologies are relevant in the broader context of discovering and optimizing quinazoline derivatives. For instance, a library of quinazoline analogues could be screened to identify initial "hits" with desirable activity.
HTS can be applied to both cell-based and biochemical assays. For example, an HTS campaign could involve screening a compound library against a cancer cell line to identify compounds that inhibit cell proliferation. Alternatively, an HTS could be set up to screen for inhibitors of a specific enzyme, such as a kinase. Recent advancements have even led to the development of HTS methods using microdroplet reactions combined with mass spectrometry to rapidly screen for optimal synthesis conditions and biological activity of heterocyclic compounds like quinoxalines, a related class of compounds. unar.ac.idscirp.org
In vivo Proof-of-Concept Studies in Research Models (mechanistic focus)
Following promising in vitro results, the evaluation of this compound would progress to in vivo studies in research models. These studies are designed to provide a proof-of-concept for the compound's therapeutic potential and to understand its behavior in a whole organism.
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound is essential for its development as a potential therapeutic agent. These studies are typically conducted in animal models, such as mice and rats. nih.gov
The compound would be administered to the animals, and blood samples would be collected at various time points. The concentration of the compound in the plasma is then measured, typically using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data is used to calculate key PK parameters. nih.gov
Key pharmacokinetic parameters include:
Clearance (CL): A measure of the body's ability to eliminate the drug.
Volume of distribution (Vd): An indicator of how widely the drug is distributed in the body's tissues.
Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.
Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation.
Studies on other quinazoline derivatives have shown a range of pharmacokinetic properties. For example, one quinazoline antifolate, ICI D1694, was found to have rapid clearance in both mice and rats, with a half-life of approximately 30 minutes in both species. nih.gov Its bioavailability after oral administration was low, suggesting that it was not well absorbed from the gastrointestinal tract. nih.gov In silico tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of quinazoline derivatives, which can help in the design of compounds with more favorable pharmacokinetic profiles. researchgate.netijper.org
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats This table presents hypothetical data based on the reported pharmacokinetic properties of similar quinazoline derivatives.
| Parameter | Value | Unit |
| Clearance (CL) | 10.7 | mL/min/kg |
| Half-life (t1/2) | 30 | min |
| Bioavailability (F) - Oral | <20 | % |
| Protein Binding | >90 | % |
Target Occupancy and Biomarker Modulation in Pre-clinical Models
Establishing that a drug candidate interacts with its intended molecular target within a cellular context is a critical step in preclinical development. Furthermore, demonstrating that this engagement leads to the desired modulation of downstream signaling pathways provides evidence of the compound's functional activity.
While direct experimental data on the target occupancy and specific biomarker modulation for this compound is not extensively available in public literature, insights can be drawn from studies on closely related quinazoline derivatives, particularly those developed as kinase inhibitors.
One of the key methodologies to ascertain target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA) . nih.govrsc.orgnih.govresearchgate.netresearchgate.net This technique leverages the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The subsequent analysis of protein denaturation and aggregation can reveal a shift in the melting temperature of the target protein in the presence of the ligand, indicating direct binding. nih.gov For a compound like this compound, CETSA could be employed to confirm its interaction with predicted targets, such as specific kinases, within cancer cell lines.
Following the confirmation of target engagement, it is essential to assess the impact on downstream signaling pathways. For quinazoline-based kinase inhibitors, this often involves examining the phosphorylation status of key substrate proteins. For instance, studies on potent and selective p21-activated kinase 4 (PAK4) inhibitors with a quinazoline scaffold have demonstrated the modulation of downstream signaling. One such study on a lead compound, a 4-aminoquinazoline-2-carboxamide derivative, showed that it potently inhibited the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways. nih.gov This was evidenced by a reduction in the phosphorylation of LIMK1, a known substrate of PAK4, which is involved in cell motility. nih.gov
Therefore, a preclinical evaluation of this compound would likely involve the following:
Target Identification: Utilizing computational methods and screening assays to identify primary molecular targets, such as kinases like PAK4 or EGFR. acs.orgnih.govnih.govnih.govnih.govnih.govbiorxiv.orgacs.org
Target Engagement Assays: Employing techniques like CETSA to confirm the direct binding of the compound to its target protein in intact cells. nih.govrsc.orgnih.govresearchgate.netresearchgate.net
Biomarker Analysis: Using methods such as Western blotting to measure the phosphorylation levels of downstream effector proteins (e.g., LIMK1 for PAK4, or components of the MAPK pathway for EGFR) in response to compound treatment in relevant cancer cell lines. nih.govnih.gov
These studies are fundamental to establishing a clear link between target binding and the desired cellular phenotype, such as the inhibition of proliferation or migration.
Co-crystallization Studies for Elucidating Binding Modes
Understanding the precise molecular interactions between an inhibitor and its target protein is paramount for structure-based drug design and the optimization of lead compounds. Co-crystallization of the inhibitor with its target protein followed by X-ray diffraction analysis provides a high-resolution, three-dimensional view of the binding mode.
For the this compound scaffold, a significant breakthrough in understanding its potential binding interactions comes from a study on the structure-based design of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective PAK4 inhibitors. acs.org In this research, a compound designated as 10a , which shares the core 6-chloroquinazoline-2,4-diamine (B94355) structure, was successfully co-crystallized with the kinase domain of PAK4. acs.org
The co-crystal structure, determined at a resolution of 2.65 Å, revealed that compound 10a binds to the ATP-binding cleft of PAK4, situated between the N- and C-lobes of the kinase. acs.org The analysis showed that PAK4 adopts an active "DFG-in" conformation. acs.org This binding mode is characteristic of Type I kinase inhibitors, which compete with ATP for binding to the active site of the kinase.
Key interactions observed in the co-crystal structure of 10a with PAK4 include:
The quinazoline core is positioned in the hinge region of the kinase.
The N-1 methyl group of the imidazole (B134444) moiety forms hydrophobic interactions with the gatekeeper residue, Met395. acs.org
An electrostatic interaction between the N3 of the quinazoline ring and the C5 of the imidazole ring was proposed to contribute to the coplanar orientation of these rings. acs.org
The amino group of the piperidine (B6355638) substituent forms a hydrogen bond with the backbone carbonyl of Glu329 in the glycine-rich loop (P-loop). acs.org
This detailed structural information is invaluable for several reasons. It confirms the mode of action as a competitive inhibitor and provides a rational basis for further chemical modifications to enhance potency and selectivity. For instance, the study noted that the distance between the piperidine amino group and the side chain of Asp458 in the DFG motif could be exploited to introduce moieties that form additional favorable interactions. acs.org
The table below summarizes the key details from the co-crystallization study of a compound with a 6-chloroquinazoline-2,4-diamine scaffold.
| Compound | Target Protein | PDB Code | Resolution | Key Binding Features | Reference |
| Compound 10a | PAK4 Kinase Domain | 5XVF | 2.65 Å | Type I inhibitor, binds to ATP-binding cleft, interacts with hinge region, gatekeeper residue (Met395), and P-loop. | acs.org |
This structural data provides a strong foundation for the continued development of derivatives of this compound as targeted therapeutic agents. The insights gained from such co-crystallization studies are instrumental in guiding the design of next-generation inhibitors with improved pharmacological properties.
Advanced Research Directions and Future Perspectives on 6 Bromo 5 Chloroquinazoline 2,4 Diamine
Rational Design of Multi-Target Modulators
The development of agents that can simultaneously interact with multiple biological targets is a growing strategy in chemical biology and drug discovery. The 6-Bromo-5-chloroquinazoline-2,4-diamine scaffold is a promising starting point for the rational design of such multi-target modulators. The core principle involves modifying the compound's structure to achieve a desired polypharmacological profile, where it can engage with several, often related, targets to produce a synergistic or enhanced biological effect.
Structure-Activity Relationship (SAR) studies are fundamental to this process. For the quinazoline (B50416) core, substitutions at various positions are known to influence target selectivity and potency. The presence of a bromine atom at the C6 position and a chlorine atom at the C5 position creates a specific electronic and steric environment that dictates its initial interaction profile. nih.gov Rational design efforts would focus on introducing further diversity, primarily at the 2- and 4-position amino groups.
By employing structure-based drug design (SBDD) and computational modeling, researchers can predict how different substituents will interact with the ATP-binding pockets of various kinases. acs.org For example, attaching a tailored chemical moiety to the C4-amine could promote interaction with a secondary kinase target that possesses a complementary pocket, while maintaining the primary interaction governed by the core scaffold. This approach allows for the fine-tuning of inhibitory activity across a desired panel of targets.
| Design Strategy | Rationale | Potential Outcome |
| Scaffold Hopping | Replacing the quinazoline core with a bioisosteric ring system (e.g., quinoline, thienopyrimidine) while retaining key pharmacophoric features. researchgate.net | Altered selectivity profile, potentially introducing interactions with a new class of targets while retaining affinity for an original target. |
| Fragment-Based Growth | Attaching small chemical fragments to the N2 or N4 positions of the diamine. | Exploration of new interaction vectors within a target's binding site to engage with secondary pockets, enhancing potency or introducing multi-target capabilities. |
| Linker Modification | Introducing flexible or rigid linkers between the quinazoline core and a secondary pharmacophore. nih.gov | Optimization of the spatial orientation of the molecule to simultaneously fit within the binding sites of two distinct targets. |
These rational design strategies transform the single-compound-one-target paradigm into a more sophisticated multi-target approach, leveraging the inherent properties of the this compound scaffold.
Development of Chemical Probes for Biological System Interrogation
To elucidate the biological roles of target proteins, chemical probes derived from active compounds are invaluable tools. A chemical probe is a molecule that retains the biological activity of its parent compound but is modified with a reporter tag (e.g., biotin (B1667282), a fluorescent dye) or a reactive group. The this compound scaffold can be systematically converted into a suite of chemical probes to interrogate complex biological systems.
The development process involves identifying a position on the molecule where a linker and tag can be attached without disrupting the key interactions responsible for its biological activity. For the 2,4-diaminoquinazoline structure, the exocyclic amines are often ideal attachment points. A linker, typically a polyethylene (B3416737) glycol (PEG) chain or a simple alkyl chain, is first attached, followed by conjugation to the desired tag.
Biotinylated Probes: Attaching a biotin molecule creates a high-affinity handle for pulldown experiments. When a biotinylated this compound probe is incubated with cell lysates, it binds to its target proteins. These protein-probe complexes can then be captured using streptavidin-coated beads, isolated, and identified via mass spectrometry. This technique, known as affinity-based protein profiling, is powerful for target identification and validation.
Fluorescent Probes: Conjugating a fluorophore (e.g., fluorescein, rhodamine) allows for the direct visualization of the compound's localization within cells using advanced microscopy techniques. This can provide crucial information about which cellular compartments the compound and its targets reside in, offering insights into their function in a native biological context.
| Probe Type | Reporter Tag | Primary Application | Research Question Answered |
| Affinity Probe | Biotin | Target Identification (Pulldown Assays) | What proteins does this compound bind to in a cell? |
| Imaging Probe | Fluorescent Dye | Subcellular Localization (Microscopy) | Where in the cell does this compound accumulate? |
| Activity-Based Probe | Reactive Group | Covalent Labeling of Targets | Which specific enzymes in a family are actively targeted by the compound? |
The creation of such probes is essential for moving beyond simple activity assays and toward a deeper mechanistic understanding of how this compound functions in a biological system.
Integration with Advanced Imaging and -Omics Technologies
The true power of chemical probes derived from this compound is realized when they are integrated with cutting-edge analytical technologies. This combination allows for a systems-level view of the compound's effects.
Chemoproteomics: Using a biotinylated probe, researchers can perform competitive displacement profiling. In this experiment, cell lysates are treated with the untagged this compound before the addition of a broad-spectrum kinase probe. By quantifying which kinases are no longer labeled by the broad-spectrum probe, one can infer the specific targets of the initial compound. This provides a comprehensive "kinome-scan" of the compound's selectivity. acs.org
Advanced Cellular Imaging: Fluorescently labeled derivatives of this compound can be used with super-resolution microscopy techniques like STED or PALM/STORM. This would enable the visualization of target engagement at the single-molecule level within intact cells, providing unprecedented spatial resolution and revealing dynamic interactions in real-time.
Metabolomics and Transcriptomics: Beyond direct target engagement, the downstream effects of modulating a target protein can be assessed using -omics technologies. By treating cells with this compound and subsequently analyzing changes in the metabolome (metabolomics) or the transcriptome (RNA-seq), researchers can map the broader signaling pathways and cellular processes that are perturbed by the compound. This provides a holistic view of its mechanism of action.
| Technology | Probe Type Used | Information Gained |
| Mass Spectrometry (Proteomics) | Biotinylated Probe | Comprehensive target profile and selectivity across the proteome. |
| Super-Resolution Microscopy | Fluorescent Probe | High-resolution spatial localization and dynamics of target engagement in live cells. |
| Next-Generation Sequencing (Transcriptomics) | Unlabeled Compound | Global changes in gene expression downstream of target modulation. |
| LC-MS/NMR (Metabolomics) | Unlabeled Compound | Alterations in cellular metabolic pathways resulting from target inhibition. |
This integrated approach bridges the gap between molecular interactions and cellular phenotypes, providing a rich, multi-dimensional understanding of the biological activity of this compound.
Exploration of Novel Therapeutic Research Areas (excluding clinical applications)
While quinazolines are heavily explored in oncology, the unique properties of this compound make it and its future derivatives suitable for investigation in other complex disease areas at a fundamental research level.
One promising avenue is in the study of neurodegenerative disorders . Conditions such as Alzheimer's and Parkinson's disease are characterized by the misregulation of protein kinases, leading to neuronal damage and inflammation. mdpi.com Kinases like GSK-3β and CDK5 are implicated in these pathologies. The rational design of this compound derivatives could yield specific modulators for these neurological kinases. These compounds could then be used as research tools in cellular and animal models to dissect the roles of these enzymes in disease progression and to explore the potential of their modulation.
Another area of interest is metabolic disorders . Signaling pathways governed by kinases such as AMPK are central to cellular energy homeostasis and are dysregulated in conditions like diabetes. mdpi.com Investigating how derivatives of this compound interact with key metabolic kinases could uncover new ways to study these pathways. Using these compounds in pre-clinical models could help elucidate the complex crosstalk between different metabolic signaling cascades.
The exploration of this scaffold in non-oncology areas is driven by the polypharmacology of kinase inhibitors. A compound designed for an oncogenic kinase may have off-target activities on kinases relevant to other diseases. By systematically screening this compound and its analogs against a broad panel of kinases, researchers may identify lead compounds for investigating the basic biology of a wide range of human disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-5-chloroquinazoline-2,4-diamine, and how can purity be optimized?
- Methodological Answer : Begin with a nucleophilic substitution or Suzuki coupling to introduce bromine and chlorine substituents onto the quinazoline core. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water mobile phase) to track byproduct formation . For reproducibility, use Design of Experiments (DoE) to statistically optimize reaction parameters (temperature, stoichiometry, solvent ratios) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use H and C NMR (DMSO-d6) to confirm aromatic proton environments and substituent positions. H NMR should show characteristic NH peaks at δ 6.8–7.2 ppm (broad) and aromatic protons at δ 8.1–8.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H] at m/z 292.94 (calculated for CHBrClN).
- FT-IR : Confirm NH stretches (3300–3500 cm) and C-Br/C-Cl vibrations (600–800 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Storage : Keep in amber glass vials under inert gas (N/Ar) at –20°C to prevent degradation.
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste channels. Avoid contact with oxidizing agents due to halogen reactivity .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for bromine/chlorine substitution.
- Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction yield. Polar aprotic solvents like DMF or DMSO often enhance quinazoline reactivity.
- Machine Learning : Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) and reduce trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in biological activity data for halogenated quinazolines?
- Methodological Answer :
- Dose-Response Profiling : Conduct IC assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate compound-specific effects from assay variability.
- Metabolite Analysis : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity readings.
- Structural Analog Comparison : Compare this compound with analogs (e.g., 6-iodo or 5-fluoro derivatives) to isolate substituent-specific effects .
Q. How can factorial design improve the scalability of this compound synthesis?
- Methodological Answer :
- 2 Factorial Design : Test factors like temperature (60–100°C), catalyst concentration (5–15 mol%), and reaction time (12–24 hrs). Analyze main effects and interactions via ANOVA.
- Response Surface Methodology (RSM) : Optimize yield and purity using a central composite design (CCD). For example, a 3-level CCD might reveal that 80°C and 10 mol% catalyst maximize yield (>85%) while minimizing byproducts (<5%) .
Data-Driven Research Questions
Q. What role does chemical software play in managing experimental data for halogenated quinazolines?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track reaction conditions, spectral data, and batch variations.
- Cheminformatics Tools : Employ KNIME or Pipeline Pilot to build QSAR models correlating substituent electronegativity (Br/Cl) with biological activity.
- Data Security : Implement blockchain-based encryption for sensitive IP data, ensuring compliance with institutional protocols .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life. For example, if degradation follows first-order kinetics, calculate (time to 90% potency) at 25°C .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 292.94 g/mol | |
| Recommended HPLC Column | C18 (4.6 × 150 mm, 5 μm) | |
| Optimal Recrystallization Solvent | Ethanol/Water (70:30 v/v) | |
| DFT Functional | B3LYP/6-31G(d,p) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
